molecular formula C18H23N3O3S B6089072 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone

6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone

Katalognummer B6089072
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: UEBSWCUWQFBFAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a member of the purinergic receptor family, which is involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2500 has been extensively studied for its potential application in treating various diseases, including cardiovascular diseases, neurological disorders, and cancer.

Wirkmechanismus

6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone selectively antagonizes the P2Y1 receptor, which is involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. By inhibiting the activation of the P2Y1 receptor, 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone reduces platelet aggregation, dilates blood vessels, and modulates neurotransmission, leading to its potential application in treating various diseases.
Biochemical and Physiological Effects:
6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including inhibition of platelet aggregation, vasodilation, and modulation of neurotransmission. 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has also been shown to inhibit the release of glutamate, a neurotransmitter that is involved in various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone in lab experiments is its selectivity for the P2Y1 receptor, which allows for the specific modulation of platelet aggregation, vascular tone, and neurotransmission. However, one of the limitations of using 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone in lab experiments is its potential off-target effects, as it may interact with other receptors or enzymes in the body.

Zukünftige Richtungen

There are several future directions for the research and development of 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone. One direction is to further investigate its potential application in treating cardiovascular diseases, including thrombosis, atherosclerosis, and hypertension. Another direction is to explore its potential application in treating neurological disorders, including epilepsy, neuropathic pain, and Alzheimer's disease. Additionally, future research could focus on developing more selective and potent analogs of 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone, as well as investigating its potential application in treating cancer.

Synthesemethoden

The synthesis of 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone involves several steps, including the reaction of 4-chloro-2-methylpyridazine with 4-(4-methylpiperidin-1-yl)sulfonylbenzylamine in the presence of a base, followed by the reaction of the resulting intermediate with 6-methyl-3(2H)-pyridazinone. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has been extensively studied for its potential application in treating various diseases. One of the most promising applications of 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone is in the treatment of cardiovascular diseases, including thrombosis, atherosclerosis, and hypertension. 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has been shown to inhibit platelet aggregation and reduce blood pressure in animal models, suggesting its potential as a new antiplatelet and antihypertensive agent.
6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has also been studied for its potential application in treating neurological disorders, including epilepsy, neuropathic pain, and Alzheimer's disease. 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in various neurological disorders, suggesting its potential as a new neuroprotective agent.
In addition, 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has been studied for its potential application in treating cancer. 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer, suggesting its potential as a new anticancer agent.

Eigenschaften

IUPAC Name

3-methyl-5-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-13-7-9-21(10-8-13)25(23,24)17-5-3-15(4-6-17)12-16-11-14(2)19-20-18(16)22/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBSWCUWQFBFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.